Massonianoside B
CAS No.: 188300-19-8
Cat. No.: VC0191797
Molecular Formula: C25H32O10
Molecular Weight: 492.52
* For research use only. Not for human or veterinary use.

CAS No. | 188300-19-8 |
---|---|
Molecular Formula | C25H32O10 |
Molecular Weight | 492.52 |
IUPAC Name | (2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |
SMILES | CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Chemical Identity and Structural Characteristics
Massonianoside B belongs to the chemical class of phenylpropanoids and polyketides, specifically categorized as a 2-arylbenzofuran flavonoid. The compound features a complex structure with multiple hydroxyl groups and a characteristic benzofuran core. The compound's chemical identity is well-established through various analytical methods and databases.
Basic Identification Data
Massonianoside B is identified by several standardized chemical identifiers. Its CAS registry number is 188300-19-8, and it is classified under the phenylpropanoids and polyketides taxonomy, specifically as a 2-arylbenzofuran flavonoid . This classification provides important context about its biosynthetic origin and relationship to other plant-derived compounds.
Chemical Structure
The molecular structure of Massonianoside B is characterized by a 2,3-dihydrobenzofuran core with multiple hydroxyl substituents. Its official IUPAC name is (2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol . The compound contains several chiral centers, which influence its three-dimensional structure and biological activity. The molecular formula of Massonianoside B is C25H32O10, with a molecular weight of 492.50 g/mol .
Physical and Chemical Properties
The physical and chemical properties of Massonianoside B provide essential information for understanding its behavior in biological systems and its potential applications in pharmaceutical research.
Molecular Properties
The following table summarizes the key molecular properties of Massonianoside B:
Property | Value |
---|---|
Molecular Formula | C25H32O10 |
Molecular Weight | 492.50 g/mol |
Exact Mass | 492.19954721 g/mol |
Topological Polar Surface Area (TPSA) | 158.00 Ų |
XlogP | 0.50 |
Atomic LogP (AlogP) | 0.74 |
H-Bond Acceptor | 10 |
H-Bond Donor | 6 |
Rotatable Bonds | 8 |
The relatively high polar surface area (158.00 Ų) and the presence of multiple hydrogen bond donors (6) and acceptors (10) suggest that Massonianoside B has significant hydrophilic character despite containing hydrophobic structural elements . The moderate XlogP and AlogP values (0.50 and 0.74, respectively) indicate a balanced partition coefficient, which affects its absorption and distribution properties in biological systems.
Structural Representation
Massonianoside B can be represented using several chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notations provide a concise way to represent the chemical structure:
Canonical SMILES: CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O
Isomeric SMILES: C[C@H]1C@@HO
The isomeric SMILES notation provides detailed stereochemical information, which is crucial for understanding the compound's biological activity.
Pharmacokinetic Properties and ADMET Profile
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Massonianoside B is essential for evaluating its potential as a therapeutic agent or research tool.
ADMET Properties
The predicted ADMET properties of Massonianoside B, based on computational models, are summarized in the following table:
Property | Prediction | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 55.41% |
Caco-2 Permeability | Negative | 80.21% |
Blood-Brain Barrier Penetration | Negative | 67.50% |
Human Oral Bioavailability | Negative | 65.71% |
Subcellular Localization | Mitochondria | 66.98% |
OATP2B1 Inhibition | Negative | 100.00% |
OATP1B1 Inhibition | Positive | 81.09% |
These predictions suggest that Massonianoside B has moderate intestinal absorption but poor Caco-2 permeability, which might limit its oral bioavailability . The compound is unlikely to cross the blood-brain barrier, indicating limited central nervous system effects. Its predicted mitochondrial localization may be relevant for understanding its cellular effects.
Biological Activities and Mechanisms
Massonianoside B has demonstrated several notable biological activities in scientific studies, particularly as an enzyme inhibitor with potential therapeutic applications.
DOT1L Inhibitory Activity
One of the most significant reported activities of Massonianoside B is its ability to inhibit Disruptor of Telomeric Silencing 1-like (DOT1L), a histone H3 lysine 79 (H3K79) methyltransferase. This enzyme plays a crucial role in the progression of mixed-lineage leukemia (MLL)-rearranged leukemias .
Massonianoside B exhibits potent inhibitory activity against DOT1L with an IC50 value of 399 nM, demonstrating high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) . This selectivity is particularly valuable for both therapeutic applications and as a research tool for investigating DOT1L-related biological processes.
Treatment of MLL-rearranged leukemia cells with Massonianoside B results in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . This specificity highlights the compound's potential as a targeted therapeutic agent.
Antileukemic Activity
Beyond its biochemical effects on DOT1L, Massonianoside B demonstrates direct cellular effects on leukemia cells. The compound selectively inhibits proliferation and causes apoptosis in MLL-rearranged leukemia cells . Additionally, it downregulates the expression of MLL fusion target genes, including HOXA9 and MEIS1, which are critical for leukemogenesis .
ERK2 Inhibition Studies
Massonianoside B has also been investigated as a potential inhibitor of extracellular signal-regulated protein kinase 2 (ERK2). In molecular docking studies, it showed promising binding affinity with a calculated binding free energy of -8.313 kcal/mol, suggesting potential interactions with the ERK2 binding site .
Molecular Binding Mechanisms
Molecular modeling studies suggest that Massonianoside B may bind to the SAM-binding site of DOT1L . This binding mechanism is consistent with its observed inhibitory effects on DOT1L activity. The compound's molecular structure, featuring multiple hydroxyl groups and a benzofuran core, likely contributes to its ability to form specific interactions with the enzyme's binding pocket.
Natural Sources and Occurrence
Massonianoside B is a natural product that has been isolated from specific plant species. According to available data, the compound has been reported in Pseudotsuga menziesii (Douglas fir) and Picea neoveitchii . These coniferous species are members of the Pinaceae family, suggesting that Massonianoside B may be characteristic of certain gymnosperms.
Research Applications and Future Directions
Given its unique biological activities, Massonianoside B presents several promising applications in both basic research and potential therapeutic development.
Research Tool Applications
As a selective DOT1L inhibitor, Massonianoside B serves as a valuable molecular probe for investigating the role of DOT1L in various biological processes . This specificity makes it useful for studying the effects of DOT1L inhibition in cellular and molecular contexts, particularly in cancer biology and epigenetic regulation.
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